molecular formula C18H10Cl2N6 B580669 2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine CAS No. 1337880-15-5

2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B580669
CAS No.: 1337880-15-5
M. Wt: 381.22
InChI Key: RHPNUGOKIZRANZ-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-c]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. The starting materials often include 2,6-dichloroaniline and various imidazo[4,5-c]pyridine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: where the 2,6-dichloroaniline reacts with a suitable electrophile.

    Cyclization reactions: to form the imidazo[4,5-c]pyridine core.

    Coupling reactions: to attach the phenyl and imidazo[4,5-c]pyridine moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    High-temperature reactions: to facilitate cyclization.

    Use of catalysts: to increase reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: where the compound is oxidized to form different derivatives.

    Reduction: to modify the functional groups.

    Substitution: where one or more substituents on the phenyl or imidazo[4,5-c]pyridine rings are replaced.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of imidazo[4,5-c]pyridines are investigated for their potential as drugs. They may act on specific molecular targets to treat diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or bind to receptors to block or activate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenyl)-imidazo[4,5-c]pyridine: A simpler analog with similar biological activities.

    4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine: Lacks the dichlorophenyl group but retains the core structure.

    2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-pyridine: A related compound with a different substitution pattern.

Uniqueness

2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-4-(3H-imidazo[4,5-c]pyridin-2-yl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N6/c19-9-2-1-3-10(20)14(9)17-24-12-5-7-22-16(15(12)26-17)18-23-11-4-6-21-8-13(11)25-18/h1-8H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPNUGOKIZRANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3C4=NC5=C(N4)C=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188905
Record name 2,4′-Bi-3H-imidazo[4,5-c]pyridine, 2′-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-15-5
Record name 2,4′-Bi-3H-imidazo[4,5-c]pyridine, 2′-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337880-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4′-Bi-3H-imidazo[4,5-c]pyridine, 2′-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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